N,N'-bis(3-methoxyphenyl)biphenyl-2,2'-dicarboxamide
Description
N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methoxyphenyl groups attached to a biphenyl core, with two carboxamide groups at the 2,2’ positions. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Properties
Molecular Formula |
C28H24N2O4 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[2-[(3-methoxyphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C28H24N2O4/c1-33-21-11-7-9-19(17-21)29-27(31)25-15-5-3-13-23(25)24-14-4-6-16-26(24)28(32)30-20-10-8-12-22(18-20)34-2/h3-18H,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
IMKCZXGARCIAMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenol derivatives.
Reduction: The carboxamide groups can be reduced to amines under appropriate conditions.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The methoxyphenyl groups can interact with various enzymes and receptors, modulating their activity. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity to its targets. The carboxamide groups can form hydrogen bonds with biological molecules, further stabilizing the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
N2,N2’-BIS(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE: A similar compound with methoxy groups at the 4 positions instead of the 3 positions.
N2,N2’-BIS(3-HYDROXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE: A compound with hydroxyl groups instead of methoxy groups.
Uniqueness
N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The presence of carboxamide groups also adds to its versatility in forming hydrogen bonds and interacting with various molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
